2-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)-N-(4-methoxyphenyl)acetamide
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Description
Synthesis Analysis
The synthesis of acetamide derivatives, including compounds similar to 2-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)-N-(4-methoxyphenyl)acetamide, often involves refined versions of benzyl N-acetylcarbamate potassium salt. These compounds act as versatile equivalents of both N-acetamide and protected nitrogen nucleophiles, useful in synthetic studies of natural and pharmaceutical products (Sakai et al., 2022).
Molecular Structure Analysis
The molecular structure of related acetamide compounds has been elucidated through techniques like X-ray diffraction analysis, revealing details such as crystal data and molecular conformations (Ping, 2007). Such analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule and its implications on reactivity and properties.
Chemical Reactions and Properties
Acetamide derivatives participate in a variety of chemical reactions, including interactions with alkyl halides and sulfonates, and transformations under acidic conditions. The versatility of these compounds in reactions is significant for their application in synthesizing more complex molecules (Sakai et al., 2022).
Scientific Research Applications
Chemical Synthesis and Derivatives
Research on derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)acetamide, has shown potential applications in the field of pesticides. These derivatives have been characterized through X-ray powder diffraction, indicating their significance in the development of new organic compounds for agricultural use (Olszewska, Pikus, & Tarasiuk, 2008).
Spectroscopic and Quantum Mechanical Studies
Benzothiazolinone acetamide analogs, which share structural similarities with 2-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)-N-(4-methoxyphenyl)acetamide, have been studied for their potential in photovoltaic efficiency. These studies include spectroscopic analysis, quantum mechanical studies, and ligand-protein interactions, offering insights into their use in dye-sensitized solar cells and as non-linear optical materials (Mary et al., 2020).
Radiolabeled Compounds in Research
The synthesis of radiolabeled ligands, such as N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide, demonstrates the application of compounds structurally related to 2-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)-N-(4-methoxyphenyl)acetamide in neuroimaging. These compounds bind to peripheral benzodiazepine receptors, offering potential use in brain imaging and the study of neurological diseases (Zhang et al., 2003).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2FNO3/c1-28-19-9-7-18(8-10-19)26(13-15-2-5-17(25)6-3-15)22(27)14-29-21-11-4-16(23)12-20(21)24/h2-12H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWIHLQFTKKAOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=C(C=C2)F)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)-N-(4-fluorobenzyl)-N-(4-methoxyphenyl)acetamide |
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